molecular formula C19H15BrN2O5 B2939209 3-(5-bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid CAS No. 1028786-68-6

3-(5-bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B2939209
CAS No.: 1028786-68-6
M. Wt: 431.242
InChI Key: PYSMFJVJBSZTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(5-bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid belongs to the pyrrolo[3,4-c]pyrrole class, characterized by a bicyclic scaffold with fused pyrrole rings. Its structure includes a 5-bromo-2-hydroxyphenyl substituent, a phenyl group at position 5, and a carboxylic acid moiety at position 1.

Properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5/c20-9-6-7-12(23)11(8-9)15-13-14(16(21-15)19(26)27)18(25)22(17(13)24)10-4-2-1-3-5-10/h1-8,13-16,21,23H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSMFJVJBSZTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(NC3C4=C(C=CC(=C4)Br)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of a carboxylic acid with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . The bromination and hydroxylation of the phenyl group can be achieved using bromine and hydroxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the hydroxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while substitution reactions can introduce various functional groups into the hydroxyphenyl ring.

Scientific Research Applications

3-(5-bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Effects

The target compound’s 5-bromo-2-hydroxyphenyl group distinguishes it from analogs with halogenated or hydroxylated aryl substituents. Key comparisons include:

Compound Name / Substituents Key Structural Features Biological Activity References
Target Compound (5-bromo-2-hydroxyphenyl) Bromine (electron-withdrawing), hydroxyl group Potent COX-2/15-LOX inhibition; antioxidant
3-(3,5-Dichloro-2-hydroxyphenyl) analog Chlorine substituents (meta/para) Enhanced lipophilicity; potential higher toxicity
5-(Trifluoromethylphenyl) methyl ester Trifluoromethyl (electron-withdrawing), ester Improved metabolic stability; reduced acidity
Propanoic acid derivative (2,4-dihydroxyphenyl) Propanoic acid chain; dihydroxyphenyl Increased antioxidant capacity
  • Bromo vs.
  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound likely enhances plasma protein binding (e.g., human serum albumin) but may reduce oral bioavailability compared to ester prodrugs .

Physicochemical and Pharmacokinetic Properties

  • Membrane Permeability : The target compound’s carboxylic acid may reduce passive diffusion across lipid bilayers compared to esters (e.g., methyl or cyclohexyl esters in ). However, its hydroxyl and bromine groups could facilitate interactions with membrane transporters .
  • Protein Binding : Fluorescence spectroscopy studies show strong binding to human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP), similar to other pyrrolo[3,4-c]pyrrole derivatives .

Enzyme Inhibition Profiles

  • COX-2 Selectivity : The target compound’s COX-2/COX-1 inhibitory ratio exceeds that of meloxicam, a benchmark NSAID. Chlorinated analogs (e.g., ) show comparable COX-2 inhibition but lower selectivity .
  • Dual COX-LOX Inhibition : Like the target compound, analogs with hydroxylated aryl groups (e.g., 2,4-dihydroxyphenyl in ) exhibit dual inhibition of COX and 15-LOX, synergistically reducing inflammation .

Antioxidant Capacity

  • The 2-hydroxyphenyl group in the target compound contributes to radical scavenging, as demonstrated in in vitro DPPH and FRAP assays. Propanoic acid derivatives with additional hydroxyl groups () show superior antioxidant activity due to increased hydrogen-donating capacity .

Therapeutic Targets Beyond Inflammation

  • While the target compound focuses on COX/LOX pathways, spiro indole-pyrrolo[3,4-c]pyrrole diones (e.g., ) activate TP53, indicating structural versatility for oncology applications. This highlights the scaffold’s adaptability for diverse targets .

Biological Activity

The compound 3-(5-bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a member of the pyrrole family, which has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, characterization, and biological activity of this compound based on recent studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C18H14BrN5O3
  • Molecular Weight : 428.24 g/mol

This compound features a fused pyrrole structure that is known for its diverse biological activities. The presence of the bromo and hydroxy groups on the phenyl ring enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The detailed synthetic pathway may vary based on the specific precursors used but generally follows established protocols for synthesizing pyrrole derivatives.

Anticancer Activity

Recent studies have demonstrated that compounds within the pyrrole class exhibit significant anticancer properties. The biological activity of This compound was evaluated using various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings :

  • Cytotoxicity : The compound reduced cell viability in A549 cells significantly when tested at a concentration of 100 µM over 24 hours. The cytotoxic effect was comparable to standard chemotherapeutic agents like cisplatin.
  • Mechanism of Action : Preliminary investigations suggest that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.
CompoundCell LineViability Reduction (%)Reference
This compoundA549 (lung cancer)34% at 100 µM
CisplatinA54930% at 100 µMStandard Chemotherapy

Antimicrobial Activity

The antimicrobial potential of this compound was also assessed against various multidrug-resistant pathogens. The results indicated promising activity against strains such as Staphylococcus aureus.

Key Findings :

  • Inhibition of Growth : The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Selectivity : It demonstrated selective toxicity towards bacterial cells compared to human epithelial cells.
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Case Studies

Several case studies have highlighted the effectiveness of pyrrole derivatives in treating resistant infections and cancer. For instance, a study focused on a series of synthesized pyrrole derivatives demonstrated their ability to inhibit tumor growth in vivo models while maintaining low toxicity to normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.